N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a benzodioxin moiety, a pyridinylmethyl-substituted hexahydroquinazolinone core, and a sulfanyl acetamide bridge. This compound is hypothesized to exhibit biological activity due to its resemblance to kinase inhibitors and antimicrobial agents, leveraging its heterocyclic architecture for targeted interactions . Key structural attributes include:
- Benzodioxin group: Enhances metabolic stability and modulates lipophilicity.
- Hexahydroquinazolinone core: Provides a rigid scaffold for binding to enzymatic pockets.
- Pyridin-4-ylmethyl substituent: Improves solubility and facilitates π-π stacking interactions.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c29-22(26-17-5-6-20-21(13-17)32-12-11-31-20)15-33-23-18-3-1-2-4-19(18)28(24(30)27-23)14-16-7-9-25-10-8-16/h5-10,13H,1-4,11-12,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYYKVVELSQJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydrobenzo[dioxin] ring system, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridinylmethyl group is introduced via nucleophilic substitution reactions, while the hexahydroquinazolinone moiety is synthesized through condensation reactions involving amines and carbonyl compounds. The final step involves the coupling of these intermediates using thiol-based reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques. The scalability of the synthesis is achieved through careful control of reaction parameters and the use of high-throughput screening methods to identify the most efficient conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups. These products can exhibit different chemical and physical properties, making them valuable for further research and applications.
Scientific Research Applications
Molecular Composition
The molecular formula for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is . The compound features a benzodioxin moiety and a hexahydroquinazoline structure linked through a sulfanyl acetamide group.
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-1-[pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multi-step reactions including:
- Formation of the benzodioxin core.
- Introduction of the pyridinyl and hexahydroquinazoline functionalities.
- Final coupling to form the sulfanyl acetamide linkage.
These steps often utilize techniques such as:
- Nucleophilic substitution
- Condensation reactions
The exact methodologies can vary based on specific research objectives and desired yields.
Antidiabetic Potential
Recent studies have highlighted the anti-diabetic properties of related compounds derived from the benzodioxin structure. For instance, a series of 2-[2,3-dihydro-1,4-benzodioxin] derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase enzyme activity. This suggests that similar compounds might exhibit beneficial effects in managing diabetes by regulating glucose levels .
Antimicrobial Activity
Compounds containing benzodioxin structures have shown promising antimicrobial activity . Research indicates that derivatives can possess significant antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways .
Cholinesterase Inhibition
The compound's structural features may also confer cholinesterase inhibitory activity , which is relevant in treating neurodegenerative diseases such as Alzheimer's. Compounds that inhibit acetylcholinesterase are being explored for their potential to enhance cholinergic neurotransmission .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate how well this compound interacts with various biological targets. For example, docking simulations against SARS-CoV-2 spike protein have shown potential binding affinity, suggesting possible applications in antiviral therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s benzodioxin and pyridinylmethyl groups likely reduce logP compared to the ethyl-substituted triazole analogue , enhancing aqueous solubility.
- Metabolic Stability: The hexahydroquinazolinone core may resist oxidative degradation better than triazole or thieno-pyrimidinone cores .
- Binding Affinity : The pyridin-4-ylmethyl group in the target compound could offer superior kinase inhibition compared to pyridin-2-yl variants due to optimized spatial alignment .
Research Findings and Docking Studies
- Chemical Space Docking: Analogues with bulkier substituents (e.g., furylmethyl ) show lower docking scores in virtual screens due to steric clashes, whereas the target compound’s compact hexahydroquinazolinone core improves predicted binding efficiency .
Pharmacological Implications
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a benzodioxin moiety and a hexahydroquinazoline structure with a sulfanylacetamide group. This unique structure suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 399.52 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} exhibit significant antimicrobial properties. For instance, derivatives of benzodioxin have shown promising results against various bacterial strains. In one study, compounds derived from similar structures demonstrated moderate to significant antibacterial activities against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways or disease processes. For example:
- α-glucosidase Inhibition : Compounds with similar structures have been tested for their ability to inhibit α-glucosidase, an enzyme linked to diabetes management. Results indicated weak inhibitory activity in some derivatives .
Anticancer Potential
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} has also been investigated for anticancer properties. Some derivatives have shown promising effects in vitro against various cancer cell lines including:
- Hepatocellular carcinoma (Huh7)
- Colorectal adenocarcinoma (Caco2)
- Prostate carcinoma (PC3)
- Breast carcinoma (MDA-MB 231) .
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as receptors or enzymes. The binding affinity and specificity can lead to modulation of biological pathways relevant to disease processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation of Derivatives : A study synthesized new derivatives based on the benzodioxin structure and evaluated their antimicrobial and anticancer activities. Some compounds exhibited broad-spectrum antimicrobial activity while others showed selective cytotoxicity against cancer cell lines .
- In Vivo Studies : Functional studies in animal models demonstrated the potential of related compounds as antagonists at specific receptors involved in gastric acid secretion . This suggests possible therapeutic applications in gastrointestinal disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
